REACTION_CXSMILES
|
C([O:8][C:9]1[CH:16]=[C:15]([F:17])[CH:14]=[CH:13][C:10]=1[C:11]#[N:12])C1C=CC=CC=1.[ClH:18]>C(O)C.C(OCC)(=O)C.[Pd]>[ClH:18].[OH:8][C:9]1[CH:16]=[C:15]([F:17])[CH:14]=[CH:13][C:10]=1[CH2:11][NH2:12] |f:5.6|
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Name
|
|
Quantity
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9.03 g
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)OC1=C(C#N)C=CC(=C1)F
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Name
|
|
Quantity
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12 mL
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Type
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reactant
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Smiles
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Cl
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Name
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|
Quantity
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100 mL
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Type
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solvent
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Smiles
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C(C)O
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Name
|
|
Quantity
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100 mL
|
Type
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solvent
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Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
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1.67 g
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Type
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catalyst
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Smiles
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[Pd]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The catalyst was removed by filtration through Celite®
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Type
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CONCENTRATION
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Details
|
the filtrate was concentrated
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Type
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CUSTOM
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Details
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The crude product was triturated with ether
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Type
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FILTRATION
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Details
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the resulting solid collected by filtration
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Name
|
|
Type
|
product
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Smiles
|
Cl.OC1=C(CN)C=CC(=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.24 g | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 74.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |